![molecular formula C30H35NO3 B1201456 Centchroman CAS No. 78994-25-9](/img/structure/B1201456.png)
Centchroman
描述
Ormeloxifene is a third-generation selective estrogen receptor (ER) modulator. In India, ormeloxifene has been marketed since the 1990s as a non-hormonal, non-steroidal oral contraceptive taken once a week, and it was later introduced for the treatment of dysfunctional uterine bleeding. Similar to other selective estrogen receptor modulators (SERMs), ormeloxifene has estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast. The use of ormeloxifene for the treatment of perimenopausal bleeding and the management of menorrhagia has also been investigated. Ormeloxifene is marketed in India as a racemic mixture of the l- (levormeloxifene) and d-isomers (d-ormeloxifene) of trans-ormeloxifene. The use of levormeloxifene for the treatment of reduced bone turnover and the prevention of atherosclerosis has been evaluated; however, drug development was discontinued due to adverse events.
A non-steroidal anti-fertility agent with anti-hormonal properties.
生物活性
Centchroman, also known as ormeloxifene, is a selective estrogen receptor modulator (SERM) that has garnered attention for its multifaceted biological activities, particularly in reproductive health and potential therapeutic applications. This article delves into the compound's biological activity, examining its contraceptive efficacy, hormonal effects, pharmacokinetics, and therapeutic potential across various studies.
1. Overview of this compound
This compound was developed as a contraceptive and has shown promise in treating various estrogen-related disorders. It exhibits both estrogenic and antiestrogenic properties, making it unique among contraceptives. Its stability at room temperature for extended periods enhances its usability in clinical settings .
2. Contraceptive Efficacy
This compound's primary application is as a contraceptive agent. Research indicates that it effectively prevents pregnancy across different species, including rodents and primates. Key findings include:
- Dosage and Administration : A single dose of 1.25 mg/kg administered within 24 hours post-coitus is effective. Alternatively, a regimen of 0.25 mg/kg over five days also yields similar results .
- Mechanism of Action : The contraceptive effect is primarily attributed to its influence on endometrial receptivity rather than direct inhibition of ovulation. This compound induces asynchrony between blastocyst movement and endometrial readiness, thereby preventing implantation .
3. Hormonal Profile
This compound's hormonal activity is characterized by:
- Weak Estrogenic Activity : It exhibits low estrogenic effects but acts as a potent antiestrogen in various bioassays.
- No Progestational Effects : The compound does not interfere with progesterone binding or alter its physiological effects in the uterus .
- Impact on Gonadotropins : Studies show no significant effects on gonadotropin levels in plasma or pituitary tissues, indicating that it does not disrupt the hypothalamus-pituitary-ovarian axis .
4. Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
In humans, this compound's serum concentration peaks within a few hours post-administration, with a terminal half-life extending beyond 165 hours, indicating prolonged activity within the system .
5. Therapeutic Potential
Beyond contraception, this compound shows promise in treating other conditions:
- Osteoporosis : Due to its antiestrogenic properties, it may be beneficial in managing osteoporosis by influencing bone density positively.
- Restenosis : Preliminary studies suggest potential applications in preventing restenosis following vascular interventions .
6. Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of this compound:
- A clinical trial involving women showed that after administering this compound as a contraceptive, all subjects exhibited normal developmental milestones in their offspring over an extended follow-up period .
- Another study highlighted the compound's effectiveness when used as an emergency contraceptive, demonstrating significant efficacy when taken shortly after unprotected intercourse .
7. Conclusion
This compound represents a significant advancement in contraceptive technology and offers additional therapeutic benefits due to its unique biological activities. Its dual role as both an estrogen receptor modulator and a contraceptive agent positions it as a valuable option in reproductive health management.
Further research is warranted to explore its full potential across various medical applications while ensuring comprehensive safety evaluations are conducted to establish long-term efficacy and safety profiles.
科学研究应用
Contraceptive Efficacy
Centchroman is primarily recognized for its role as a contraceptive. It was introduced into the Indian National Family Planning Program in 2016 and is marketed under names such as Saheli and Chhaya. The drug has been shown to be effective as a weekly contraceptive pill, with reported effectiveness rates ranging from 93% to 100% in various studies .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is rapidly absorbed and distributed within the body, particularly accumulating in the endometrium. The concentration in the uterus is significantly higher than in serum, indicating targeted action at the site of implantation . Key findings include:
- Bioavailability : this compound shows high binding affinity to plasma proteins, which influences its pharmacokinetics.
- Half-Life : The drug has a half-life of approximately 168 hours , allowing for once-weekly dosing .
Therapeutic Applications Beyond Contraception
Beyond its contraceptive use, this compound has been investigated for other therapeutic applications:
- Osteoporosis : Research has indicated potential benefits in treating osteoporosis due to its antiestrogenic properties .
- Cancer Treatment : Preliminary studies suggest that this compound may have anticancer effects, particularly against advanced breast cancer and other hormone-related malignancies .
- Postpartum Contraception : Its safety profile makes it suitable for use in breastfeeding women, positioning it as a viable option for postpartum contraception .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of this compound:
- A study involving 146 women noted a Pearl Index of 2.05 , indicating a low failure rate of the contraceptive method .
- Side effects such as delayed menstrual cycles and irregular cycles were reported but were generally mild compared to other hormonal contraceptives .
- Long-term follow-up indicates that fertility is restored upon discontinuation of this compound, with most women conceiving within six months after stopping the drug .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
属性
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-60-8, 78994-25-9 | |
Record name | Ormeloxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormeloxifene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORMELOXIFENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。